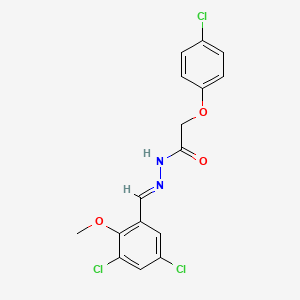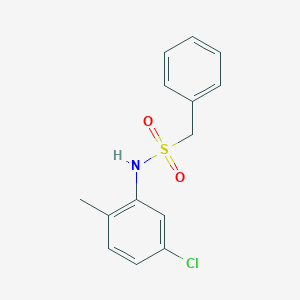
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide, also known as CDDO-Me, is a synthetic triterpenoid compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is complex and involves multiple pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a major mediator of inflammation. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to modulate various signaling pathways including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide also reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various diseases. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer cells to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is its broad-spectrum activity against various diseases. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one of the major limitations of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the development and application of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide. One of the areas of interest is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response to 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide treatment. Additionally, there is a need for further studies to elucidate the mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide and its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide in humans.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is a synthetic triterpenoid compound with potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is complex and involves multiple pathways. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the development and application of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide, including the development of novel formulations and delivery systems, identification of biomarkers, further studies on its mechanism of action, and clinical trials in humans.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is synthesized through a multi-step process starting with the precursor compound, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). The synthesis involves several chemical reactions including esterification, reduction, and condensation. The final product is a yellowish powder with a molecular weight of 625.7 g/mol.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to protect neurons from oxidative stress and inflammation. In autoimmune disorders, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to suppress the immune response and reduce inflammation.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c1-23-16-10(6-12(18)7-14(16)19)8-20-21-15(22)9-24-13-4-2-11(17)3-5-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZMGQKMYFZQD-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-[4-(dimethylamino)benzylidene]-4-methylbenzenesulfonamide](/img/structure/B5698654.png)


![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)





![2-bromo-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B5698706.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)

![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)